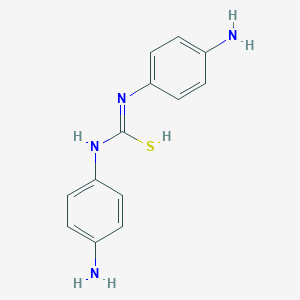
N,N'-bis(4-aminophenyl)carbamimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(4-aminophenyl)carbamimidothioic acid is an aromatic diamine compound with significant applications in polymer chemistry. It is known for its stability and unique properties, making it a valuable component in the synthesis of high-performance polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-aminophenyl)carbamimidothioic acid typically involves the reaction of 4-aminobenzenethiol with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N,N’-bis(4-aminophenyl)carbamimidothioic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N,N’-bis(4-aminophenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, amines.
Substitution: Brominated or nitrated aromatic compounds.
科学的研究の応用
N,N’-bis(4-aminophenyl)carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyimides and polyamides, contributing to materials with high thermal stability and mechanical strength.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of high-performance polymers for aerospace and electronics applications.
作用機序
The mechanism of action of N,N’-bis(4-aminophenyl)carbamimidothioic acid involves its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the stability and properties of the polymers it forms. In biological systems, the compound can disrupt microbial cell membranes, leading to cell lysis and death.
類似化合物との比較
Similar Compounds
N,N’-bis(4-aminophenyl)urea: Similar structure but lacks the sulfur atom, leading to different chemical properties.
N,N’-bis(4-aminophenyl)thiourea: Contains a sulfur atom but differs in the position of the functional groups.
Uniqueness
N,N’-bis(4-aminophenyl)carbamimidothioic acid is unique due to its combination of aromatic amine and thiourea functionalities, which confer distinct chemical reactivity and stability. This makes it particularly valuable in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.
特性
IUPAC Name |
N,N'-bis(4-aminophenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXVYMDQQMOOGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=NC2=CC=C(C=C2)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)NC(=NC2=CC=C(C=C2)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














